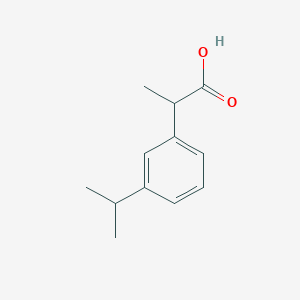











|
REACTION_CXSMILES
|
C([O:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([CH3:16])=[CH2:15])[CH:9]=1)(=O)CC.[OH-:17].[K+].[CH2:19](O)C>[Pd]>[CH:14]([C:10]1[CH:9]=[C:8]([CH:7]([CH3:19])[C:6]([OH:5])=[O:17])[CH:13]=[CH:12][CH:11]=1)([CH3:15])[CH3:16] |f:1.2|
|


|
Name
|
2-[3′-(isopropenyl)phenyl]ethyl propionate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)OCCC1=CC(=CC=C1)C(=C)C
|
|
Name
|
initial reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
obtained by the method
|
|
Type
|
CUSTOM
|
|
Details
|
are subjected to catalytic hydrogenation at r.t.
|
|
Type
|
CUSTOM
|
|
Details
|
(2 h)
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off on Celite
|
|
Type
|
CUSTOM
|
|
Details
|
after evaporation of the filtrate
|
|
Type
|
CUSTOM
|
|
Details
|
a transparent oil is obtained (0.99 g; 4.5 mmol) that
|
|
Type
|
CUSTOM
|
|
Details
|
are evaporates at reduced pressure
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with H2O (3×10 ml)
|
|
Type
|
EXTRACTION
|
|
Details
|
counter-extracted with EtOAc (2×10 ml)
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated solution of NaCl
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
are dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated at reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)C=1C=C(C=CC1)C(C(=O)O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 3.6 mmol | |
| AMOUNT: MASS | 0.75 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |